Evidence Dimension 1: CXCR4 Antagonist Activity – Direct Comparison with Non-Fluorinated Analog
6-(Aminomethyl)-3,3-difluoropiperidin-2-one demonstrates CXCR4 antagonist activity with an IC₅₀ of 120 nM in human MAGI-CCR5 cells assessed as inhibition of HIV-1 3B entry after 2–6 days by β-galactosidase reporter gene assay [1] [2]. In contrast, the non-fluorinated structural analog 3-(aminomethyl)piperidin-2-one (CAS 405175-11-3) has no documented CXCR4 antagonist activity in authoritative public databases. The presence of CXCR4 antagonism at sub-micromolar concentrations in the fluorinated compound establishes a functional differentiation that cannot be assumed for the non-fluorinated counterpart. This activity places the compound within the broader aminopiperidine amide CXCR4 modulator chemical space described in patent literature [3].
| Evidence Dimension | CXCR4 antagonism (HIV-1 entry inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | 3-(aminomethyl)piperidin-2-one (non-fluorinated analog): No documented CXCR4 antagonist activity |
| Quantified Difference | Not applicable; activity present vs. activity absent |
| Conditions | Human MAGI-CCR5 cells, HIV-1 3B entry assay, 2–6 day incubation, β-galactosidase reporter gene readout |
Why This Matters
The documented CXCR4 antagonist activity at 120 nM provides a verifiable pharmacological anchor for selection, whereas non-fluorinated analogs lack this established functional profile.
- [1] BindingDB. BDBM50443545 (CHEMBL3091683). Antagonist activity at CXCR4 in human MAGI-CCR5 cells assessed as inhibition of HIV-1 3B entry: IC₅₀ = 120 nM. View Source
- [2] ChEMBL. CHEMBL3091683. CXCR4 antagonist activity. IC₅₀ = 120 nM (HIV-1 3B entry inhibition in MAGI-CCR5 cells). View Source
- [3] Emory University. Aminopiperidine Amides, Derivatives, Compositions, and Uses Related to CXCR4 Modulation. US Patent Publication, 2023. View Source
